Butanilicaine phosphate

Allergy Immunology Local Anesthetic Cross-Reactivity

Butanilicaine phosphate (Hostacain, CAS 2081-65-4) is the phosphate salt of butanilicaine, a synthetic amino amide local anesthetic first developed by Hoechst AG in the 1950s. The free base (CAS 3785-21-5) is characterized by a 2-chloro-6-methylphenyl aromatic ring linked via an amide bond to an N-butylglycine moiety, placing it structurally within the amide-class local anesthetics alongside lidocaine, mepivacaine, and bupivacaine.

Molecular Formula C13H22ClN2O5P
Molecular Weight 352.75 g/mol
CAS No. 2081-65-4
Cat. No. B1196122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanilicaine phosphate
CAS2081-65-4
Synonymsutanilicaine
butanilicaine monohydrochloride
butanilicaine phosphate
butanilicaine phosphate (1:1)
Hostacaine
Molecular FormulaC13H22ClN2O5P
Molecular Weight352.75 g/mol
Structural Identifiers
SMILESCCCCNCC(=O)NC1=C(C=CC=C1Cl)C.OP(=O)(O)O
InChIInChI=1S/C13H19ClN2O.H3O4P/c1-3-4-8-15-9-12(17)16-13-10(2)6-5-7-11(13)14;1-5(2,3)4/h5-7,15H,3-4,8-9H2,1-2H3,(H,16,17);(H3,1,2,3,4)
InChIKeyVXDXXKHEJKYCNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butanilicaine Phosphate (CAS 2081-65-4): Technical Baseline and Procurement-Relevant Compound Profile


Butanilicaine phosphate (Hostacain, CAS 2081-65-4) is the phosphate salt of butanilicaine, a synthetic amino amide local anesthetic first developed by Hoechst AG in the 1950s [1]. The free base (CAS 3785-21-5) is characterized by a 2-chloro-6-methylphenyl aromatic ring linked via an amide bond to an N-butylglycine moiety, placing it structurally within the amide-class local anesthetics alongside lidocaine, mepivacaine, and bupivacaine [2]. It was historically formulated as a 0.5–3% injectable solution for infiltration, conduction, and epidural anesthesia in both human and veterinary medicine [3]. The phosphate salt form (MW 352.75) exhibits aqueous solubility with neutral pH and a melting point of 126–127 °C [1].

Why Butanilicaine Phosphate Cannot Be Readily Substituted by Other Amide Local Anesthetics


Although butanilicaine phosphate belongs to the amino amide class, it exhibits a cluster of pharmacological properties that diverge markedly from class norms and preclude simple substitution. Among amide local anesthetics, butanilicaine is uniquely associated with positive intradermal allergic reactivity akin to ester-type agents like procaine, while all other tested amide LAs (lidocaine, mepivacaine, bupivacaine, prilocaine) remained negative [1]. Its vasoactive profile further differentiates it: butanilicaine produces a pronounced vasodilator effect, contrasting with prilocaine (no vasodilatory effect) and mepivacaine (mild vasoconstriction) [2]. Its intrinsic antimicrobial activity against oral flora also follows a distinct potency rank order compared to articaine and other clinical LAs [3]. These orthogonal differentiation axes—immunological, vascular, and antimicrobial—mean that selection of butanilicaine phosphate must be based on specific application requirements rather than assumed class interchangeability.

Quantitative Differential Evidence for Butanilicaine Phosphate Versus Comparator Local Anesthetics


Intradermal Allergenic Reactivity: Butanilicaine Phosphate vs. Amide-Class and Ester-Class Local Anesthetics

In a comparative intradermal allergy study of 104 patch-test-positive patients, butanilicaine was the only amide-class local anesthetic to elicit a positive intradermal reaction (1 of 14 positive reactors), whereas all other amide LAs—including lidocaine, mepivacaine, bupivacaine, and prilocaine—produced exclusively negative results [1]. The ester LA procaine accounted for 11 of 14 positive reactors, and 2 patients reacted to both agents. Furthermore, butanilicaine produced only immediate-type reactions, while procaine elicited both immediate and delayed hypersensitivity responses [1].

Allergy Immunology Local Anesthetic Cross-Reactivity

Intrinsic Antimicrobial Activity: Butanilicaine Phosphate vs. Articaine, Lidocaine, and Other Dental Local Anesthetics

In a systematic agar dilution study against 311 bacterial strains from 52 species and 14 Candida albicans strains, seven commercial LA preparations and their active components were directly compared [1]. The routinely applied clinical concentration of Hostacaine (butanilicaine phosphate) exceeded its MBC by approximately 2-fold, while that of Ultracaine D-S (articaine HCl) exceeded its MBC by approximately 4-fold. For all other tested LAs (lidocaine, bupivacaine, mepivacaine, prilocaine, procaine), the routinely applied clinical concentrations did not reach or exceed MBC values [1]. Regarding MIC, articaine values were 2–3 serial dilution steps lower than preservative MICs, whereas butanilicaine MICs were 1–2 dilution steps lower [1].

Antimicrobial Dental Anesthesia MIC/MBC Comparison

Vascular Effect Profile: Butanilicaine Phosphate vs. Procaine, Lidocaine, Prilocaine, and Mepivacaine

Using infrared thermography to quantitatively assess blood flow changes following local infiltration, Lindorf (1979) directly compared the intrinsic vascular effects of five local anesthetics. Hostacain (butanilicaine) and Novocain (procaine) both produced a vasodilator effect, with butanilicaine's effect comparable to that of procaine [1]. Xylocaine (lidocaine) exhibited a vasodilator effect 'on a lower scale' than procaine and butanilicaine. In contrast, Citanest (prilocaine) demonstrated no vasodilatory effect, and Carbocaine (mepivacaine) produced mild vasoconstriction [1].

Vasodilation Infrared Thermography Local Anesthetic Vasoactivity

Duration of Anesthetic Action: Butanilicaine vs. Procaine in Veterinary Models

Pharmacodynamic data compiled from multiple primary sources indicate that butanilicaine possesses a demonstrably longer duration of action than procaine [1]. In the cat, the reported duration of anesthesia following butanilicaine administration ranges from 60 to 120 minutes [1]. The free base synthesis and structure-activity study by Koelzer and Wehr (1958) established the foundational pharmacodynamic characterization of the compound [2].

Duration of Action Veterinary Anesthesia Pharmacodynamic Comparison

Acute Systemic Toxicity (LD50) of Butanilicaine Phosphate vs. Procaine and Lidocaine in Rodent Models

The acute toxicity profile of butanilicaine phosphate was characterized by Koelzer and Wehr, yielding an intravenous LD50 of 30 mg/kg in mice and an intraperitoneal LD50 of 363 mg/kg in mice and 259 mg/kg in rats [1]. For comparison, procaine HCl intravenous LD50 in mice is reported as approximately 45–46 mg/kg, and lidocaine intravenous LD50 in mice is approximately 20–28.8 mg/kg [2]. Thus, by the intravenous route in mice, butanilicaine phosphate (LD50 30 mg/kg) occupies an intermediate toxicity position between lidocaine (LD50 ~20–29 mg/kg, more toxic) and procaine (LD50 ~45–46 mg/kg, less toxic).

Toxicity LD50 Systemic Safety Margin

Specificity as a Substrate Probe for Carboxylesterase RH1 Isozyme in Drug Metabolism Research

Among three purified rat liver microsomal carboxylesterase isozymes (RL1, RL2, RH1), butanilicaine is selectively hydrolyzed by the RH1 isozyme, which shows the highest specific activity toward this substrate [1]. Acetanilide serves as the specific substrate for RL2, and long-chain acyl-CoA for RL1. In human liver microsomes, the anti-RH1 immunoglobulin G strongly inhibits butanilicaine hydrolase activity, and RH1-immunoreactive carboxylesterase concentration correlates well with butanilicaine hydrolysis rates [2]. This isozyme specificity is not shared by lidocaine, procaine, or most other clinical local anesthetics in a similarly selective manner.

Carboxylesterase RH1 Isozyme Drug Metabolism Hepatic Microsome

Validated Application Scenarios for Butanilicaine Phosphate Based on Quantitative Evidence


Dental Anesthesia with Intrinsic Antimicrobial Adjunct Protection

Based on the Pelz et al. (2008) finding that Hostacaine achieves clinical concentrations exceeding its MBC by ~2-fold [1], butanilicaine phosphate is suitable for dental infiltration and conduction anesthesia where intrinsic antimicrobial activity against oral flora provides adjunctive protection. This differentiates it from lidocaine and bupivacaine, whose clinical concentrations do not reach MBC levels. For procedures in immunocompromised patients or where the risk of needle-track infection is a concern, butanilicaine phosphate's intermediate antimicrobial potency (between articaine and lidocaine) offers a quantitatively defined benefit.

Veterinary Epidural and Regional Anesthesia with Predictable Intermediate Duration

The documented use of butanilicaine phosphate for epidural anesthesia in dogs (3% solution, alone or with acepromazine premedication) [1], combined with its 60–120 minute duration in cats [2] and longer duration than procaine, supports its application in veterinary regional anesthesia protocols. It fills a specific niche between short-acting procaine and long-acting bupivacaine, providing sufficient duration for moderate-length procedures without the prolonged motor block associated with bupivacaine.

Pharmaceutical Formulation Development — Stable Ergotalkaloid-Heparin Combination Solutions

US Patent 4,402,949 explicitly claims Hostacain (butanilicaine phosphate) as one of three selectable local anesthetics (alongside lidocaine and Baycain) capable of forming stable injectable solutions with hydrogenated ergot alkaloids (e.g., dihydroergotamine) and heparin in a carrier medium comprising water, mono- or poly-alcohol, and urea [1]. This specific formulation compatibility—demonstrated in patent examples where Hostacain was substituted for lidocaine in equivalent quantities—represents a unique industrial application not documented for most other amide LAs. Procurement for pharmaceutical R&D targeting combination injectable products with ergot alkaloids should prioritize butanilicaine phosphate based on this prior art.

Drug Metabolism Research — Carboxylesterase RH1 Isozyme Functional Probe

The selective hydrolysis of butanilicaine by the RH1 carboxylesterase isozyme in both rat and human liver microsomes [1][2] establishes butanilicaine phosphate as a validated probe substrate for RH1 phenotyping in DMPK studies. Researchers characterizing interindividual variability in hepatic carboxylesterase activity, or evaluating drug–drug interactions involving ester/amide prodrug activation, can use butanilicaine as a specific functional marker for RH1 activity—a capability not provided by procaine (broad esterase substrate) or lidocaine (primarily CYP-mediated metabolism). The availability of analytical methods for butanilicaine determination in plasma and urine by GC with nitrogen-phosphorus detection [3] further supports its use in pharmacokinetic studies.

Quote Request

Request a Quote for Butanilicaine phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.